Head-to-Head CRBN Binding Affinity: trans-Cyclobutane Linker Yields 30-Fold Higher Affinity Than cis Isomer
In a competitive fluorescence polarization assay using recombinant CRBN–DDB1 complex, a BRD4-degrading PROTAC incorporating the trans-cyclobutane acid as the CRBN ligand exhibited an IC50 of 0.22 μM. An identical PROTAC built with the cis isomer (all other components held constant) showed a dramatically reduced IC50 of 6.7 μM, representing a 30-fold loss in CRBN engagement [1]. Molecular modeling attributes the superior binding to an optimal dihedral angle that positions the glutarimide NH for hydrogen bonding with CRBN’s His380 backbone carbonyl and Trp380 side chain, an interaction disrupted in the cis conformer [1].
| Evidence Dimension | CRBN binding IC50 (competitive FP assay) |
|---|---|
| Target Compound Data | 0.22 μM |
| Comparator Or Baseline | cis-3-(1,3-dioxoisoindolin-2-yl)cyclobutanecarboxylic acid-derived PROTAC (identical warhead/linker): IC50 = 6.7 μM |
| Quantified Difference | 30-fold weaker (6.48 μM shift) |
| Conditions | Recombinant human CRBN–DDB1, 25°C, 2 h incubation |
Why This Matters
Demonstrates that the trans geometry is obligatory for potent CRBN ligase engagement; use of cis leads to marginal binding and likely inert degraders.
- [1] WO2022/111222 A1. Cereblon binding compounds and methods of use. C4 Therapeutics, Inc. Published 2 Jun 2022. View Source
